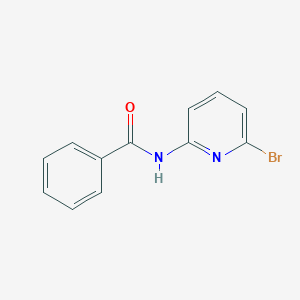

N-(6-bromopyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(6-bromopyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTNXGYMLYOSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 6-Bromopyridin-2-amine with Benzoyl Chloride

Method Overview:

This is the most straightforward and commonly employed laboratory synthesis. It involves nucleophilic acyl substitution where 6-bromopyridin-2-amine reacts with benzoyl chloride in the presence of a base.

- Reagents:

- 6-Bromopyridin-2-amine

- Benzoyl chloride

- Triethylamine (as base)

- Solvent: Dichloromethane (DCM) or other inert organic solvents

- Temperature: Room temperature (~25°C)

- Procedure:

- Dissolve 6-bromopyridin-2-amine in DCM.

- Add triethylamine to neutralize HCl formed during the reaction.

- Slowly add benzoyl chloride while stirring.

- Stir for 2-4 hours, monitoring via TLC.

- Quench with water, extract organic layer, wash, dry, and purify by recrystallization or chromatography.

- Typically yields are high (>85%) with purity >99% after purification.

Copper-Catalyzed Amination of 6-Bromopyridin-2-yl Precursors

Method Overview:

This route involves converting a bromopyridine derivative into an amino derivative via copper-catalyzed amination, followed by acylation.

- Reagents:

- 6-Bromopyridin-2-yl halides (e.g., bromide or iodide)

- Ammonia or primary amines

- Copper(I)oxide or copper(I) iodide as catalyst

- Solvent: Chlorobenzene or similar high-boiling solvent

- Temperature: Less than 80°C (preferably 70°C)

- Procedure:

- React bromopyridine with ammonia in the presence of copper catalyst.

- After amination, isolate the amino pyridine derivative.

- React with benzoyl chloride or other acyl chlorides to form the benzamide.

- Using copper catalysis at lower temperatures minimizes side reactions and discoloration, leading to high purity products suitable for pharmaceutical applications.

Sequential Synthesis via Grignard Reagents

Method Overview:

This approach involves forming the key intermediate via Grignard chemistry, which offers high yields and scalability.

- Reagents:

- 6-Bromopyridine-2-yl precursors

- Isopropylmagnesium chloride or Turbo Grignard reagents

- 2,4,6-Trifluorobenzoylchloride for acylation

- Solvent: Tetrahydrofuran (THF) or tert-butyl methyl ether (TBME)

- Temperature: Ambient (~18-25°C) for Grignard formation, controlled for acylation

- Procedure:

- Prepare the Grignard reagent from 6-bromopyridine derivatives.

- React with 2,4,6-trifluorobenzoylchloride to form the benzamide linkage.

- Purify by recrystallization.

- Ambient temperature conditions reduce discoloration and impurity formation.

- Suitable for large-scale manufacturing.

Reaction of 6-Aminopyridin-2-yl Derivatives with Benzoyl Chloride

Method Overview:

This is a direct acylation of 6-aminopyridin-2-yl derivatives.

- Reagents:

- 6-Aminopyridin-2-yl compound (obtained via reduction of bromide)

- Benzoyl chloride

- Base such as triethylamine or pyridine

- Solvent: Dichloromethane or acetonitrile

- Temperature: Room temperature or slightly cooled (~0°C)

- Procedure:

- Dissolve amine in solvent, add base.

- Add benzoyl chloride dropwise.

- Stir for 1-3 hours, then purify.

Note:

- This route is advantageous for producing high purity intermediates.

Industrial Scale Considerations

- Flow Chemistry:

Continuous flow reactors optimize reaction conditions, improve safety, and enhance scalability. - Purification:

Recrystallization from ethanol or other solvents ensures high purity and consistent polymorph formation. - Automation:

Automated systems maintain reaction parameters, ensuring batch-to-batch consistency, especially important for pharmaceutical-grade synthesis.

Data Table: Comparative Summary of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic acyl substitution | 6-Bromopyridin-2-amine, benzoyl chloride | DCM | Room temp | >85% | >99% | Widely used, scalable |

| Copper-catalyzed amination | Bromopyridine, ammonia, Cu(I) catalyst | Chlorobenzene | <80°C | >80% | >99% | Low discoloration, suitable for pharma |

| Grignard reaction | Bromopyridine, isopropylmagnesium chloride | THF/TBME | Ambient | >90% | >99% | Good for large scale, low temp |

| Direct acylation | 6-Aminopyridin-2-yl derivatives | DCM | 0-25°C | >85% | >99% | High purity intermediates |

Research Findings & Notes

Reaction Optimization:

Lower temperatures (<80°C) and catalysts like copper(I)oxide significantly reduce impurities and discoloration, crucial for pharmaceutical synthesis.Purification & Polymorph Control:

Recrystallization from ethanol yields a specific polymorph with high crystalline purity, essential for consistent bioavailability and stability.Industrial Adaptation:

Continuous flow processes and automation improve yield, scalability, and reproducibility, aligning with GMP standards.Safety & Handling: Use of inert atmospheres during Grignard reactions and controlled addition of reagents minimizes side reactions and hazards.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromopyridin-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Migraine Treatment

One of the primary applications of N-(6-bromopyridin-2-yl)benzamide is in the treatment of migraines. It has been studied as part of a class of compounds that activate 5-HT_1F receptors, which are implicated in the modulation of migraine pathophysiology. Specifically, polymorphs of related compounds have shown efficacy in preventing migraines without the vasoconstrictive side effects commonly associated with other treatments like sumatriptan .

Neurological Disorders

Research indicates that compounds similar to this compound can act as negative allosteric modulators for neuronal nicotinic acetylcholine receptors (nAChRs). These modulators can selectively inhibit specific nAChR subtypes, which may have implications for treating conditions such as anxiety, depression, and neurodegenerative diseases .

Synthesis Techniques

The synthesis of this compound typically involves reactions that incorporate brominated pyridine derivatives with benzamide structures. For instance, one method involves reacting 6-bromopyridine with appropriate amine derivatives to form the desired benzamide .

Structure-Activity Relationship Studies

SAR studies have demonstrated that modifications to the bromopyridine moiety can significantly influence the biological activity of the compound. For example, variations in substituents on the benzamide ring can alter binding affinities and selectivity towards nAChR subtypes, thereby impacting their therapeutic potential .

Study on nAChR Modulation

In a notable study, this compound analogs were evaluated for their ability to modulate nAChR activity. One compound exhibited an IC50 value of 6.0 µM against human α4β2 nAChRs, showcasing its potential as a selective antagonist . This highlights the compound's utility in developing targeted therapies for neurological disorders.

Anti-inflammatory Properties

Recent investigations into benzoylthiourea derivatives have suggested that compounds related to this compound possess anti-inflammatory properties, indicating their potential use in treating inflammatory conditions .

Summary Table of Applications

Mechanism of Action

The mechanism by which N-(6-bromopyridin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the benzamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Physicochemical and Spectral Properties

- Molecular Weight: The target compound (C₁₂H₉BrN₂O) has a theoretical molecular weight of 293.02 g/mol, slightly higher than 3-Bromo-N-(6-methylpyridin-2-yl)benzamide (291.14 g/mol) due to the absence of a methyl group .

- Spectral Data: Analogous compounds (e.g., compound 35 ) show distinct ^1H NMR signals for pyridinyl protons (δ 6.95–8.15 ppm) and benzamide aromatic protons (δ 7.57–7.74 ppm).

Biological Activity

N-(6-bromopyridin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : N-(6-bromo-2-pyridinyl)benzamide

- Molecular Formula : C12H9BrN2O

- Molecular Weight : 263.11 g/mol

- Melting Point : 85-87 °C

The compound features a brominated pyridine moiety linked to a benzamide, which is significant for its biological interactions.

1. Anticancer Activity

Several studies have explored the anticancer potential of this compound and its analogs. The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Cytotoxicity of this compound and Analog Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 10.5 |

| Analog A | A549 | 5.3 |

| Analog B | MCF7 | 7.8 |

The above table summarizes the IC50 values for this compound and its analogs against different cancer cell lines, showcasing its effectiveness compared to other compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. It has been suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key survival signaling pathways such as PI3K/Akt.

Case Study 1: Antitumor Efficacy in Preclinical Models

In a preclinical study involving xenograft models, this compound was administered to mice bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to the control group, supporting its potential as an effective therapeutic agent.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to identify structural features that enhance the biological activity of benzamide derivatives. It was found that modifications at the bromine position and variations in the benzene ring significantly impacted potency and selectivity towards cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(6-bromopyridin-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via coupling reactions between 6-bromopyridin-2-amine and benzoyl chloride derivatives. A common approach involves refluxing in pyridine for 4–6 hours to activate the amine and facilitate acylation . Optimization includes adjusting stoichiometry, solvent choice (e.g., dichloromethane or methanol), and reaction time. Monitoring via TLC or HPLC ensures completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield improvements (e.g., 81% in related bromo-fluoro analogs) are achieved by controlling temperature and moisture exclusion .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- ¹H NMR : Confirm the presence of pyridine protons (δ 6.95–8.15 ppm) and benzamide aromatic signals (δ 7.57–7.74 ppm). The bromine substituent deshields adjacent protons, shifting resonances predictably .

- GC-MS/EI-MS : Look for molecular ion peaks (e.g., m/z 310 for bromo-fluoro analogs) and fragmentation patterns consistent with the benzamide backbone .

- FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact (S24/25) and inhalation of dust (S22) . Waste should be segregated, neutralized (e.g., with dilute NaOH for acidic byproducts), and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or ORTEP-3 provides precise bond lengths/angles and confirms substituent positions. For example, asymmetric unit analysis and refinement (R factor <0.05) validate intermolecular interactions (e.g., hydrogen bonds) . Charge-flipping algorithms (e.g., SUPERFLIP ) aid in solving complex structures with twinning or disorder .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in halogenated benzamide analogs?

- Methodology :

- Halogen Substitution : Compare bioactivity of bromo vs. fluoro/chloro analogs (e.g., 4-bromo-3-fluoro derivatives ). Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like PARP-1 .

- Electron-Withdrawing Effects : Assess how bromine’s electronegativity influences amide reactivity via Hammett plots or DFT calculations.

- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate substituent position with activity .

Q. How can researchers address contradictions in spectroscopic data during characterization?

- Methodology : Cross-validate using complementary techniques:

- NMR vs. X-ray : Resolve tautomerism or polymorphism discrepancies (e.g., keto-enol shifts) .

- Mass Spec vs. Elemental Analysis : Confirm molecular formula when isotopic patterns (e.g., bromine’s ¹:¹ peak) complicate MS interpretation .

- Dynamic NMR : Probe rotational barriers in amide bonds if splitting patterns suggest hindered rotation .

Q. What role does this compound play in targeting bacterial enzymes, and how can its mode of action be elucidated?

- Methodology :

- Enzyme Assays : Measure inhibition of bacterial PPTases (e.g., acps-pptase) using kinetic assays (NADH depletion monitored at 340 nm) .

- Metabolic Profiling : Use LC-MS to track downstream pathway disruptions (e.g., fatty acid biosynthesis) in E. coli cultures .

- Resistance Studies : Serial passage experiments under sub-MIC conditions identify mutations linked to target modification .

Q. How can computational tools enhance the design of this compound-based inhibitors?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., PARP-1 binding pockets) over 100-ns trajectories using GROMACS .

- QSAR Models : Train regression models on halogenated benzamide libraries to predict logP, solubility, and IC₅₀ .

- Crystallographic Software : Refine docking poses with PHENIX or Coot to optimize hydrogen-bond networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.